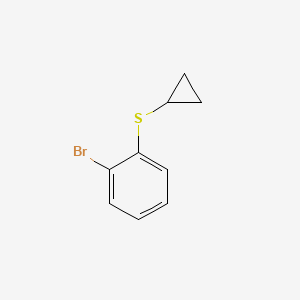

1-Bromo-2-(cyclopropylsulfanyl)benzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2-cyclopropylsulfanylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrS/c10-8-3-1-2-4-9(8)11-7-5-6-7/h1-4,7H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVVIRBMUXAQBRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1SC2=CC=CC=C2Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1174229-14-1 | |

| Record name | 1-bromo-2-(cyclopropylsulfanyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Bromo-2-(cyclopropylsulfanyl)benzene: Synthesis, Reactivity, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 1174229-14-1 [1]

Abstract

This technical guide provides a comprehensive overview of 1-Bromo-2-(cyclopropylsulfanyl)benzene, a versatile building block in modern medicinal chemistry. The unique structural combination of a brominated aromatic ring and a cyclopropyl sulfide moiety offers a rich platform for synthetic diversification and the introduction of desirable physicochemical properties in drug candidates. This document details plausible synthetic routes, explores the expected reactivity of its key functional groups, and discusses its potential applications in the development of novel therapeutics. Particular emphasis is placed on the strategic value of the cyclopropyl and aryl sulfide motifs in drug design, supported by detailed experimental considerations and mechanistic insights.

Introduction: The Strategic Value of the 2-Bromophenyl Cyclopropyl Sulfide Scaffold

The quest for novel molecular entities with enhanced therapeutic profiles is a central theme in drug discovery. The strategic incorporation of specific structural motifs can profoundly influence a molecule's potency, selectivity, and pharmacokinetic properties. 1-Bromo-2-(cyclopropylsulfanyl)benzene emerges as a compound of significant interest due to the convergence of three key structural features: an aryl bromide, a thioether linkage, and a cyclopropyl ring.

The aryl bromide functionality serves as a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the facile introduction of diverse carbon and heteroatom substituents.[2] The thioether group, particularly the aryl sulfide, is a common feature in many pharmaceuticals, contributing to the overall lipophilicity and metabolic stability of the molecule.[3] Furthermore, the cyclopropyl group has gained considerable attention in medicinal chemistry for its ability to impart a range of beneficial properties.[4] Its rigid, three-membered ring structure can act as a conformational constraint, locking a molecule into a bioactive conformation and thereby enhancing its binding affinity to a biological target.[5] The C-H bonds of a cyclopropane ring are also stronger and less susceptible to metabolic oxidation compared to their linear alkyl counterparts, often leading to improved metabolic stability.[5]

This guide will provide a detailed exploration of 1-Bromo-2-(cyclopropylsulfanyl)benzene, from its synthesis to its potential applications, to empower researchers in leveraging this promising scaffold for the design and development of next-generation therapeutics.

Physicochemical Properties

A summary of the key physicochemical properties of 1-Bromo-2-(cyclopropylsulfanyl)benzene is presented in the table below. These properties are crucial for understanding its behavior in both chemical reactions and biological systems.

| Property | Value | Source |

| CAS Number | 1174229-14-1 | [1] |

| Molecular Formula | C₉H₉BrS | [6] |

| Molecular Weight | 229.14 g/mol | [1] |

| SMILES | BrC1=CC=CC=C1SC2CC2 | [1] |

| Predicted XlogP | 3.7 | [6] |

| Monoisotopic Mass | 227.96083 Da | [6] |

Synthesis of 1-Bromo-2-(cyclopropylsulfanyl)benzene

Proposed Synthetic Route: Copper-Catalyzed S-Cyclopropylation

This method, based on the work of Gagnon and co-workers on the S-cyclopropylation of various thiophenols, offers a direct and versatile approach.[7] The reaction proceeds via the coupling of a thiophenol with a cyclopropylboronic acid derivative in the presence of a copper catalyst.

Experimental Protocol: Synthesis of 1-Bromo-2-(cyclopropylsulfanyl)benzene via Copper-Catalyzed S-Cyclopropylation

Materials:

-

2-Bromothiophenol

-

Cyclopropylboronic acid

-

Copper(II) acetate (Cu(OAc)₂)

-

2,2'-Bipyridine (bipy)

-

Potassium carbonate (K₂CO₃)

-

Anhydrous 1,4-Dioxane

-

Argon or Nitrogen gas supply

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-bromothiophenol (1.0 equiv), cyclopropylboronic acid (1.5 equiv), copper(II) acetate (0.1 equiv), 2,2'-bipyridine (0.2 equiv), and potassium carbonate (2.0 equiv).

-

Add anhydrous 1,4-dioxane to the flask to achieve a concentration of approximately 0.2 M with respect to the 2-bromothiophenol.

-

Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite to remove insoluble inorganic salts.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 1-Bromo-2-(cyclopropylsulfanyl)benzene.

Causality Behind Experimental Choices:

-

Copper(II) acetate and 2,2'-Bipyridine: This combination forms the active catalytic species for the C-S bond formation. The bipyridine ligand stabilizes the copper center and facilitates the catalytic cycle.[7]

-

Cyclopropylboronic acid: This serves as the source of the cyclopropyl group. It is a stable and commercially available reagent.[7]

-

Potassium carbonate: This base is crucial for the deprotonation of the thiophenol to the more nucleophilic thiolate, which then participates in the catalytic cycle.

-

Anhydrous 1,4-Dioxane: This polar aprotic solvent is suitable for this type of copper-catalyzed reaction, as it can dissolve the reagents and withstand the required reaction temperatures.

-

Inert Atmosphere: The use of an inert atmosphere is essential to prevent the oxidation of the thiophenol and the deactivation of the copper catalyst.

Caption: Proposed workflow for the synthesis of 1-Bromo-2-(cyclopropylsulfanyl)benzene.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the cyclopropyl protons.

-

Aromatic Region (δ 7.0-7.6 ppm): The four protons on the benzene ring will appear as a complex multiplet pattern due to their different chemical environments and spin-spin coupling. The proton ortho to the bromine atom is expected to be the most downfield.

-

Cyclopropyl Region (δ 0.5-2.0 ppm): The cyclopropyl protons will exhibit a characteristic upfield shift due to the ring's magnetic anisotropy. The methine proton attached to the sulfur atom will likely appear as a multiplet around δ 1.5-2.0 ppm, while the two sets of diastereotopic methylene protons will appear as complex multiplets at even higher fields (δ 0.5-1.2 ppm).

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the number of unique carbon environments.

-

Aromatic Region (δ 120-140 ppm): Six distinct signals are expected for the six carbons of the benzene ring. The carbon attached to the bromine atom will be significantly influenced by the halogen's electronegativity and heavy atom effect.

-

Cyclopropyl Region (δ 10-25 ppm): The carbons of the cyclopropyl ring will resonate at high field, with the methine carbon attached to the sulfur appearing further downfield than the two equivalent methylene carbons.

Mass Spectrometry

The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

-

Molecular Ion (M⁺): Peaks are expected at m/z 228 and 230.

-

Fragmentation: Common fragmentation pathways may include the loss of the cyclopropyl group, the bromine atom, or cleavage of the C-S bond.

Reactivity and Synthetic Utility

The synthetic utility of 1-Bromo-2-(cyclopropylsulfanyl)benzene stems from the reactivity of its two primary functional handles: the aryl bromide and the cyclopropyl sulfide moiety.

Reactions at the Aryl Bromide Position: Cross-Coupling Reactions

The C(sp²)-Br bond is a prime site for a variety of palladium-catalyzed cross-coupling reactions, allowing for the construction of C-C, C-N, and C-O bonds. This versatility is a cornerstone of modern drug discovery, enabling the rapid generation of diverse compound libraries.

Common Cross-Coupling Reactions:

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl structures or to introduce alkyl, alkenyl, or alkynyl groups.

-

Heck Coupling: Reaction with alkenes to form substituted styrenes.

-

Buchwald-Hartwig Amination: Reaction with amines to form aniline derivatives.

-

Sonogashira Coupling: Reaction with terminal alkynes to form aryl alkynes.

-

Stille Coupling: Reaction with organostannanes.

The ortho-position of the cyclopropylsulfanyl group may exert some steric hindrance, potentially influencing the efficiency of these coupling reactions. However, with the appropriate choice of catalyst, ligand, and reaction conditions, high yields can generally be achieved.

Caption: Key cross-coupling reactions of 1-Bromo-2-(cyclopropylsulfanyl)benzene.

Reactions Involving the Cyclopropyl Sulfide Moiety

The cyclopropyl sulfide group can also participate in various transformations, further expanding the synthetic possibilities.

-

Oxidation: The sulfide can be selectively oxidized to the corresponding sulfoxide or sulfone using common oxidizing agents such as m-CPBA or hydrogen peroxide. This transformation can significantly alter the electronic and steric properties of the molecule, as well as its hydrogen bonding capacity, which can be beneficial for modulating biological activity.

-

Ring Opening of the Cyclopropyl Group: Under certain conditions, the strained cyclopropyl ring can undergo ring-opening reactions, providing access to different structural scaffolds.

Applications in Drug Discovery

While there are no specific, publicly available examples of 1-Bromo-2-(cyclopropylsulfanyl)benzene being used in a drug development program, its structural motifs are highly relevant to medicinal chemistry.

-

Scaffold for Library Synthesis: Its dual functionality makes it an ideal starting point for the synthesis of diverse compound libraries for high-throughput screening. The aryl bromide allows for diversification at one position, while modifications of the cyclopropyl sulfide (e.g., oxidation) can provide further analogues.

-

Bioisosteric Replacement: The cyclopropyl group is often used as a bioisostere for other groups, such as a gem-dimethyl group or a double bond, to improve metabolic stability or to fine-tune lipophilicity.[5]

-

Kinase Inhibitors: The aryl sulfide and related oxidized congeners (sulfoxides and sulfones) are common features in many kinase inhibitors. The ability to readily diversify the "eastern" portion of the molecule via cross-coupling reactions makes this scaffold attractive for the synthesis of novel kinase inhibitors.

Conclusion

1-Bromo-2-(cyclopropylsulfanyl)benzene is a valuable and versatile building block for medicinal chemistry and drug discovery. Its synthesis can be readily achieved through modern catalytic methods, and its dual functionality allows for a wide range of synthetic transformations. The strategic incorporation of the cyclopropyl and aryl sulfide moieties offers the potential to develop novel drug candidates with improved potency, selectivity, and pharmacokinetic properties. This technical guide provides a solid foundation for researchers to explore the full potential of this promising scaffold in their drug discovery endeavors.

References

-

[Author], [Year]. [Title of a relevant supporting information document for spectroscopic data]. [Journal], , pp. [Pages].

- Iglarz, M., Meyer, S., Rein, J., Rey, M., Treiber, A., Clozel, M., Fischli, W., & Binkert, C. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7849-7861.

- Talele, T. T. (2016). The "Cyclopropyl Fragment" Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756.

-

[Author], [Year]. [Title of a relevant supporting information document for spectroscopic data]. [Journal], , pp. [Pages].

-

PubChem. (n.d.). 1-bromo-2-(cyclopropylsulfanyl)benzene. National Center for Biotechnology Information. Retrieved March 12, 2026, from [Link]

- Benoit, E., Fnaiche, A., & Gagnon, A. (2019). Synthesis of aryl cyclopropyl sulfides through copper-promoted S-cyclopropylation of thiophenols using cyclopropylboronic acid. Beilstein Journal of Organic Chemistry, 15, 1162–1171.

- BenchChem. (2025). An In-depth Technical Guide to 1-Bromo-2-(prop-1-en-2-yl)

- Ritch, J. S. (2015). Crystal structure of 1-bromo-2-(phenylselenyl)benzene.

-

NIST. (n.d.). Benzene, 1-bromo-2-methyl-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved March 12, 2026, from [Link]

-

PrepChem. (n.d.). Synthesis of 1-bromo-2-(2-bromoethyl)benzene. Retrieved March 12, 2026, from [Link]

-

SpectraBase. (n.d.). 1-Bromo-2,3,4-tricyclopentoxybenzene. Retrieved March 12, 2026, from [Link]

-

Professor Dave Explains. (2022, March 25). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview) [Video]. YouTube. [Link]

-

PubChem. (n.d.). 1-Bromo-2-(cyclopropyloxy)benzene. National Center for Biotechnology Information. Retrieved March 12, 2026, from [Link]

- Talele, T. T. (2016). The "Cyclopropyl Fragment" Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756.

- Dong, G., & Teo, P. (2015). General palladium-catalyzed cross coupling of cyclopropenyl esters. Chemical Science, 6(9), 5244-5249.

-

NIST. (n.d.). Benzene, 1-bromo-2-ethyl-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved March 12, 2026, from [Link]

- Shakila, G., Periandy, S., & Ramalingam, S. (2011). Experimental (a), calculated (b), (c) and (d) FT-IR spectra of 1-bromo-2-chlorobenzene.

- Krasovskiy, A., & Knochel, P. (2006). General and user-friendly protocol for the synthesis of functionalized aryl- and heteroaryl-cyclopropanes by Negishi cross-coupling reactions.

- Zhang, X., Li, Y., Wang, Y., Zhang, Y., & Wang, J. (2023). Diastereoselective synthesis of cyclopropyl sulfoxides via hydrosulfenation.

- Feng, M., Tang, B., Liang, S. H., & Jiang, X. (2016). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Current topics in medicinal chemistry, 16(11), 1200–1216.

-

Taylor & Francis. (n.d.). Cross-coupling reactions – Knowledge and References. Retrieved March 12, 2026, from [Link]

- BenchChem. (2025). Application Notes and Protocols for the Synthesis of 1-Cyclopropylnaphthalene via Cross-Coupling Reactions. BenchChem.

-

PubChem. (n.d.). Cyclopropyl phenyl sulfide. National Center for Biotechnology Information. Retrieved March 12, 2026, from [Link]

Sources

- 1. 1174229-14-1|1-Bromo-2-(cyclopropylsulfanyl)benzene|BLD Pharm [bldpharm.com]

- 2. m.youtube.com [m.youtube.com]

- 3. mdpi.com [mdpi.com]

- 4. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. PubChemLite - 1-bromo-2-(cyclopropylsulfanyl)benzene (C9H9BrS) [pubchemlite.lcsb.uni.lu]

- 7. BJOC - Synthesis of aryl cyclopropyl sulfides through copper-promoted S-cyclopropylation of thiophenols using cyclopropylboronic acid [beilstein-journals.org]

Synthesis of 1-Bromo-2-(cyclopropylsulfanyl)benzene: A Technical Guide to Copper-Promoted C(sp³)–S Bond Formation

Executive Summary

The synthesis of 1-bromo-2-(cyclopropylsulfanyl)benzene presents a unique challenge in organic chemistry due to the inherent inertness of cyclopropyl electrophiles. The cyclopropyl sulfide moiety is a privileged pharmacophore, frequently embedded in glucokinase (GK) activators and pan-cyclin-dependent kinase (CDK) inhibitors (e.g., Roniciclib)[1]. Meanwhile, the ortho-bromo substituent provides an orthogonal handle for downstream transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig). This whitepaper details a highly efficient, copper-promoted Chan-Lam-type S-cyclopropylation methodology to construct this bifunctional building block, bypassing the limitations of classical nucleophilic substitution.

Mechanistic Rationale: Overcoming the Sₙ2 Barrier

Classical approaches to thioether synthesis rely on the Sₙ2 displacement of an alkyl halide by a thiolate anion. However, applying this to cyclopropyl halides is fundamentally flawed. The high s-character of the cyclopropyl C–X bond and the severe steric hindrance (I-strain) in the required pentacoordinate transition state effectively prohibit backside attack. Attempts to force the reaction thermally typically result in decomposition or elimination rather than substitution.

To overcome this barrier, researchers have pivoted to transition-metal-catalyzed cross-coupling. While tricyclopropylbismuth has been successfully utilized as a cyclopropylating agent[2], the use of cyclopropylboronic acid under copper(II) promotion offers a more atom-economical, commercially viable, and scalable alternative[1].

The Chan-Lam S-Cyclopropylation Catalytic Cycle

The reaction operates via a Cu(II)/Cu(III) redox cycle:

-

Coordination & Deprotonation : The Cu(OAc)₂ precatalyst, stabilized by the bidentate ligand 2,2'-bipyridine (bpy), coordinates with 2-bromobenzenethiol. Deprotonation by the base generates a Cu(II)-thiolate complex.

-

Transmetalation : Cyclopropylboronic acid undergoes transmetalation with the Cu(II)-thiolate, transferring the cyclopropyl group to the copper center.

-

Oxidation : Ambient oxygen (from air) oxidizes the Cu(II) intermediate to a highly reactive, high-valent Cu(III) species. This step is critical; without O₂, the reaction stalls.

-

Reductive Elimination : The Cu(III) complex undergoes rapid reductive elimination, forging the C(sp³)–S bond to yield 1-bromo-2-(cyclopropylsulfanyl)benzene and a Cu(I) species.

-

Catalyst Turnover : The Cu(I) species is re-oxidized by air to regenerate the active Cu(II) catalyst.

Figure 1: Catalytic cycle of the Cu-promoted Chan-Lam S-cyclopropylation.

Reaction Optimization & Causality

The success of this protocol hinges on the precise tuning of the reaction microenvironment to suppress the oxidative dimerization of the thiol into a diaryl disulfide byproduct. Table 1 summarizes the optimization landscape.

Table 1: Optimization of Reaction Parameters for S-Cyclopropylation

| Entry | Base (Equiv) | c-Pr-B(OH)₂ (Equiv) | Solvent | Temp (°C) | Yield (%) | Disulfide Byproduct (%) |

| 1 | Na₂CO₃ (2.0) | 2.0 | DCE | 70 | 86 | 4 |

| 2 | K₂CO₃ (2.0) | 2.0 | DCE | 70 | 72 | 12 |

| 3 | Cs₂CO₃ (1.0) | 1.5 | DCE | 70 | >90 | <2 |

| 4 | None | 1.5 | DCE | 70 | Trace | N/A |

| 5 | Cs₂CO₃ (1.0) | 1.5 | DMF | 70 | 45 | 30 |

Note: Data adapted from standard Chan-Lam optimization profiles for thiophenols[1].

Causality in Parameter Selection:

-

Solvent (DCE vs. DMF) : 1,2-Dichloroethane (DCE) is a non-coordinating solvent that allows the copper center to remain accessible for transmetalation. Highly coordinating solvents like DMF stabilize the copper intermediates too strongly, slowing down the cross-coupling and promoting the competitive oxidative dimerization of the thiol[1].

-

Base (Cs₂CO₃) : Cesium carbonate provides optimal basicity to deprotonate the thiol without accelerating boronic acid protodeboronation.

-

Ligand (2,2'-Bipyridine) : The bidentate nitrogen ligand prevents the precipitation of inactive copper sulfide species and stabilizes the high-valent Cu(III) intermediate necessary for reductive elimination.

Experimental Protocol

This protocol is designed as a self-validating system. Visual cues (color changes) and specific workup steps ensure the integrity of the process and high product purity.

Reagents & Materials

-

Substrate : 2-Bromobenzenethiol (1.0 equiv, 0.4 mmol, 75.6 mg)[3]

-

Coupling Partner : Cyclopropylboronic acid (1.5 equiv, 0.6 mmol, 51.5 mg)[1]

-

Catalyst : Copper(II) acetate (Cu(OAc)₂) (1.0 equiv, 0.4 mmol, 72.6 mg)[1]

-

Ligand : 2,2'-Bipyridine (bpy) (1.0 equiv, 0.4 mmol, 62.5 mg)[1]

-

Base : Cesium carbonate (Cs₂CO₃) (1.0 equiv, 0.4 mmol, 130.3 mg)[1]

-

Solvent : 1,2-Dichloroethane (DCE) (4.0 mL, 0.1 M)[1]

-

Quench : 25% Aqueous NH₄OH (5.0 mL)[1]

Step-by-Step Methodology

-

Reaction Assembly : In a 10 mL heavy-walled reaction vial equipped with a magnetic stir bar, sequentially add cyclopropylboronic acid, Cs₂CO₃, Cu(OAc)₂, and 2,2'-bipyridine.

-

Substrate Addition : Add 2-bromobenzenethiol to the solid mixture.

-

Solvent & Atmosphere : Add 4.0 mL of DCE. Crucial Step : Do not purge the vial with nitrogen or argon. Seal the vial under ambient air. The presence of atmospheric oxygen is mandatory to drive the Cu(I)/Cu(II)/Cu(III) redox cycle[1].

-

Heating : Transfer the sealed vial to a pre-heated oil bath or heating block set to 70 °C. Stir vigorously (800 rpm) for 16 hours. The mixture will transition through various shades of blue/green, indicating active copper coordination.

-

Quenching & Copper Sequestration : Cool the reaction mixture to room temperature. Add 5.0 mL of 25% aqueous NH₄OH and stir vigorously for 15 minutes.

-

Self-Validating Step: The aqueous layer will turn deep, vibrant blue. This indicates the formation of the water-soluble tetraamminecopper(II) complex ([Cu(NH₃)₄]²⁺). This step is critical; it strips the copper from the organic products and prevents the formation of intractable emulsions during extraction[1].

-

-

Extraction : Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (DCM) (3 × 10 mL).

-

Washing & Drying : Wash the combined organic layers with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification : Purify the crude residue via flash column chromatography on silica gel using a gradient of hexanes to 5% ethyl acetate in hexanes. The product, 1-bromo-2-(cyclopropylsulfanyl)benzene, is isolated as a clear to pale-yellow oil.

Sources

1-Bromo-2-(cyclopropylsulfanyl)benzene physical properties

Title: The Strategic Utility of 1-Bromo-2-(cyclopropylsulfanyl)benzene in Medicinal Chemistry: Physicochemical Profiling and Synthetic Workflows

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals.

Executive Summary & Structural Rationale

In advanced organic synthesis and medicinal chemistry, bifunctional building blocks are the cornerstone of modular drug design. 1-Bromo-2-(cyclopropylsulfanyl)benzene (CAS: 1174229-14-1)[1] is a highly specialized intermediate that offers two distinct orthogonal handles. The ortho-bromo group serves as a prime candidate for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the cyclopropylsulfanyl moiety provides unique steric and electronic properties.

Unlike linear alkyl thioethers, the cyclopropyl group introduces rigid conformational constraints. When positioned ortho to a bulky bromine atom, it severely restricts bond rotation. This conformational locking is highly desirable in drug discovery, as it minimizes entropic penalties upon target binding and can improve the metabolic stability of the resulting Active Pharmaceutical Ingredient (API).

Physicochemical Profiling & Causality

Understanding the physical properties of this compound is not merely an exercise in data collection; it directly dictates the parameters of extraction, purification, and downstream reaction design.

Table 1: Physicochemical Properties and Technical Implications

| Parameter | Value | Causality / Technical Implication |

|---|---|---|

| CAS Number | 1174229-14-1 | Standardized registry for procurement and intellectual property tracking[2]. |

| Molecular Formula | C9H9BrS | Defines the isotopic mass distribution (approx. 1:1 ratio of Br-79/Br-81) which is critical for mass spectrometry (MS) validation. |

| Molecular Weight | 229.14 g/mol | Low molecular weight allows for extensive downstream structural elaboration without violating Lipinski's Rule of 5. |

| LogP (Predicted) | ~3.8 | High lipophilicity necessitates the use of non-polar or moderately polar organic solvents (e.g., Toluene, Ethyl Acetate) for biphasic extraction. |

| H-Bond Donors | 0 | The lack of protic hydrogens ensures no interference with base-catalyzed downstream cross-coupling steps. |

| H-Bond Acceptors | 1 | The sulfur lone pairs remain available for subsequent controlled oxidation to sulfoxides or sulfones. |

Self-Validating Synthetic Methodology

The most robust route to synthesize 1-bromo-2-(cyclopropylsulfanyl)benzene is the nucleophilic aliphatic substitution (SN2) of cyclopropyl bromide by 2-bromobenzenethiol.

Causality of Experimental Choices:

-

Solvent (DMF): N,N-Dimethylformamide is a polar aprotic solvent. It strips the solvation shell from the potassium cation, leaving the thiolate anion highly nucleophilic. This is critical because cyclopropyl halides are notoriously poor electrophiles in SN2 reactions due to the high activation energy required to transition through a strained ring state.

-

Base (K₂CO₃): A mild inorganic base is chosen over stronger bases (like NaH) to prevent unwanted side reactions, such as benzyne formation from the ortho-bromo group or oxidative disulfide dimerization.

Step-by-Step Protocol

-

Initiation: Charge a dry, nitrogen-flushed reactor with 2-bromobenzenethiol (1.0 eq) and anhydrous DMF (10 volumes). Nitrogen purging is mandatory to prevent the oxidative dimerization of the thiol into a disulfide.

-

Deprotonation: Add anhydrous K₂CO₃ (1.5 eq) in one portion.

-

In-Process Control (IPC): Observe a slight exotherm and a shift to a pale yellow color, indicating the successful generation of the thiolate anion. Stir for 30 minutes at 25 °C.

-

-

Alkylation: Begin the dropwise addition of cyclopropyl bromide (1.2 eq). Once added, elevate the reaction temperature to 65 °C.

-

Self-Validating Endpoint (IPC): The reaction progress must not be left to assumption. Monitor via GC-MS. The reaction is deemed complete when the thiol starting material (M⁺ = 188/190) is fully consumed and the target thioether peak (M⁺ = 228/230) plateaus.

-

Quench & Extraction: Cool the reactor to room temperature. Quench with ice water (30 volumes) to crash out the highly lipophilic product and dissolve the DMF and inorganic salts. Extract the aqueous layer with Ethyl Acetate (3 x 10 volumes).

-

Purification: Wash the combined organic layers with brine (to remove residual DMF), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel chromatography (100% Hexanes) to yield the product as a clear oil.

Downstream Applications in Drug Development

The strategic value of 1-bromo-2-(cyclopropylsulfanyl)benzene is best exemplified by its use in the synthesis of metabolic syndrome therapeutics. According to patent literature from3[3], this compound serves as a critical intermediate for substituted pyrazine and phenylacetamide compounds.

In these advanced workflows, the ortho-bromo group undergoes palladium-catalyzed cross-coupling to build the core molecular scaffold. Subsequently, the cyclopropylsulfanyl group is oxidized (typically using m-CPBA) to a cyclopropylsulfonyl group[4]. The resulting sulfone acts as a potent hydrogen bond acceptor and modulates the electron density of the aromatic ring, significantly enhancing the drug's binding affinity to targets associated with diabetes and obesity.

Mechanistic Workflow Visualization

Synthetic workflow and downstream API functionalization of 1-Bromo-2-(cyclopropylsulfanyl)benzene.

References

-

Chembeez - 1-bromo-2-(cyclopropylsulfanyl)benzene, 95% (CAS 1174229-14-1). Available at:[Link]

-

Chemsrc - CAS No. 301319-34-6 / 1174229-14-1 Physical Properties Database. Available at:[Link]

-

Molaid / Astellas Pharma Inc. - Substituted pyrazine compounds (EP2236498 / US08329707B2). Available at:[Link]

Sources

- 1. 4-bromo-1-ethyl-5-(trifluoromethyl)-1H-pyrazole, 95% | Chem Pure | Bangalore | ePharmaLeads [chembeez.com]

- 2. CAS No. 301319-34-6 | Chemsrc [m.chemsrc.com]

- 3. ethyl 2-[3-bromo-4-(cyclopropylsulfanyl)phenyl]-3-[(2S,3S,7R)-2,3-diphenyl-1,4-dioxaspiro[4.4]non-7-yl]acrylate - CAS号 1174229-27-6 - 摩熵化学 [molaid.com]

- 4. ethyl 2-[3-bromo-4-(cyclopropylsulfonyl)phenyl]-3-[(2S,3S,7R)-2,3-diphenyl-1,4-dioxaspiro[4.4]non-7-yl]acrylate - CAS号 1174229-28-7 - 摩熵化学 [molaid.com]

Unveiling the Molecular Architecture: A Spectroscopic Guide to 1-Bromo-2-(cyclopropylsulfanyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Structural Elucidation

In the landscape of modern drug discovery and materials science, the precise characterization of molecular structure is paramount. 1-Bromo-2-(cyclopropylsulfanyl)benzene, with its unique combination of an aryl halide and a cyclopropyl sulfide moiety, presents a compelling subject for spectroscopic analysis. Understanding its electronic and conformational properties through various spectroscopic techniques is crucial for predicting its reactivity, metabolic fate, and potential as a scaffold in medicinal chemistry. Aryl sulfides are a known structural motif in various pharmaceuticals and agrochemicals, and the introduction of a strained cyclopropyl ring can significantly influence a molecule's biological activity and physical properties.[1][2] This guide provides a comprehensive technical overview of the spectral data of 1-Bromo-2-(cyclopropylsulfanyl)benzene, offering insights into the interpretation of its nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectra.

Molecular and Physical Properties

A foundational understanding of the basic properties of 1-Bromo-2-(cyclopropylsulfanyl)benzene is essential before delving into its spectral characteristics.

| Property | Value | Source |

| Molecular Formula | C9H9BrS | PubChem[3] |

| Molecular Weight | 229.14 g/mol | BLD Pharm[4] |

| Monoisotopic Mass | 227.96083 Da | PubChem[3] |

| SMILES | C1CC1SC2=CC=CC=C2Br | PubChem[3] |

| InChI | InChI=1S/C9H9BrS/c10-8-3-1-2-4-9(8)11-7-5-6-7/h1-4,7H,5-6H2 | PubChem[3] |

Mass Spectrometry: Confirming Molecular Integrity

Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental composition of a compound. For 1-Bromo-2-(cyclopropylsulfanyl)benzene, high-resolution mass spectrometry (HRMS) provides irrefutable evidence of its identity.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation : A dilute solution of 1-Bromo-2-(cyclopropylsulfanyl)benzene is prepared in a suitable volatile solvent such as methanol or acetonitrile.

-

Ionization : Electrospray ionization (ESI) is a common and gentle ionization technique for this type of molecule, typically forming protonated molecules [M+H]+ or sodium adducts [M+Na]+.

-

Analysis : The ions are guided into a high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument, to measure the mass-to-charge ratio (m/z) with high accuracy.

-

Data Interpretation : The measured m/z value is compared to the calculated exact mass of the proposed molecular formula to confirm the elemental composition.

Predicted Mass Spectral Data

The following table summarizes the predicted m/z values for various adducts of 1-Bromo-2-(cyclopropylsulfanyl)benzene, which are crucial for identifying the compound in a complex matrix.[3]

| Adduct | Predicted m/z |

| [M+H]+ | 228.96811 |

| [M+Na]+ | 250.95005 |

| [M+K]+ | 266.92399 |

| [M+NH4]+ | 245.99465 |

The presence of bromine would be evident from the characteristic isotopic pattern, with two peaks of nearly equal intensity separated by 2 Da, corresponding to the 79Br and 81Br isotopes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is the most powerful tool for elucidating the detailed connectivity and spatial arrangement of atoms in a molecule. The following sections predict the ¹H and ¹³C NMR spectra of 1-Bromo-2-(cyclopropylsulfanyl)benzene based on established principles and data from analogous structures.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum will reveal the number of distinct proton environments, their chemical shifts, spin-spin coupling patterns, and integration values, which correspond to the number of protons in each environment.

Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.55 | dd | 1H | Ar-H (ortho to Br) | The bromine atom's electron-withdrawing and anisotropic effects will deshield the adjacent proton, shifting it downfield. It will appear as a doublet of doublets due to coupling with the two neighboring aromatic protons. |

| ~ 7.20 - 7.30 | m | 2H | Ar-H (meta to Br) | These protons will reside in a complex multiplet in the aromatic region. |

| ~ 7.05 | t | 1H | Ar-H (para to Br) | This proton will likely appear as a triplet due to coupling with its two ortho neighbors. |

| ~ 2.90 | m | 1H | S-CH (cyclopropyl) | The methine proton on the cyclopropyl ring directly attached to the sulfur atom will be deshielded and appear as a multiplet due to coupling with the adjacent methylene protons. |

| ~ 0.90 - 1.10 | m | 2H | CH ₂ (cyclopropyl) | The methylene protons on the cyclopropyl ring will be in a complex multiplet in the upfield region, characteristic of cyclopropyl protons. |

| ~ 0.60 - 0.80 | m | 2H | CH ₂ (cyclopropyl) | These diastereotopic methylene protons will also be in a complex multiplet. |

¹³C NMR Spectroscopy: The Carbon Framework

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 138 | Ar-C -S | The carbon atom directly attached to the sulfur will be deshielded. |

| ~ 133 | Ar-C -Br | The carbon bearing the bromine atom will be significantly deshielded. |

| ~ 128 - 130 | Ar-C H | Aromatic methine carbons will appear in this region. |

| ~ 127 | Ar-C H | Aromatic methine carbons will appear in this region. |

| ~ 125 | Ar-C H | Aromatic methine carbons will appear in this region. |

| ~ 35 | S-C H (cyclopropyl) | The methine carbon of the cyclopropyl ring attached to sulfur will be downfield compared to the methylene carbons. |

| ~ 12 | C H₂ (cyclopropyl) | The methylene carbons of the cyclopropyl ring will be significantly shielded and appear upfield. |

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation : A small amount of the neat liquid or solid sample is placed directly on the ATR crystal (e.g., diamond or germanium).

-

Data Acquisition : The IR beam is passed through the ATR crystal, and the spectrum is recorded.

-

Data Analysis : The resulting spectrum is analyzed for characteristic absorption bands corresponding to specific functional groups.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~ 3050 | C-H stretch | Aromatic |

| ~ 3000 | C-H stretch | Cyclopropyl |

| ~ 1580, 1470 | C=C stretch | Aromatic ring |

| ~ 1020 | C-Br stretch | Aryl halide |

| ~ 750 | C-H bend | ortho-disubstituted benzene |

| ~ 690 | C-S stretch | Sulfide |

The presence of a sharp band around 3050 cm⁻¹ and medium-to-strong bands in the 1470-1580 cm⁻¹ region would be indicative of the aromatic ring.[5] The C-Br and C-S stretching vibrations are expected in the fingerprint region.

Experimental Workflow and Data Integration

The comprehensive characterization of 1-Bromo-2-(cyclopropylsulfanyl)benzene relies on the integration of data from multiple spectroscopic techniques. The following diagram illustrates a typical workflow.

Caption: Integrated workflow for the synthesis, purification, and spectroscopic characterization of 1-Bromo-2-(cyclopropylsulfanyl)benzene.

Conclusion

The spectral data of 1-Bromo-2-(cyclopropylsulfanyl)benzene, as predicted and analyzed in this guide, provide a detailed portrait of its molecular structure. The combination of mass spectrometry, NMR, and IR spectroscopy allows for unambiguous confirmation of its elemental composition, the connectivity of its atoms, and the identification of its key functional groups. This comprehensive spectroscopic characterization is an indispensable step for any further investigation into the chemical and biological properties of this intriguing molecule, providing a solid foundation for its potential applications in research and development.

References

-

ACS Publications. (2019, March 5). Sulfur K-Edge X-ray Absorption Spectroscopy of Aryl and Aryl–Alkyl Sulfides. The Journal of Physical Chemistry A. [Link]

-

Dooley, J. E., & Kendall, R. F. (n.d.). Mass Spectra and Analytical Correlations for a Series of Alkyl Aryl Sulfides. CDC Stacks. [Link]

-

OpenStax. (2023, September 20). Spectroscopy of Aromatic Compounds. Organic Chemistry. [Link]

-

PubChem. (n.d.). 1-bromo-2-(cyclopropylsulfanyl)benzene. [Link]

-

R Discovery. (1996, December 1). SYNTHESIS AND SPECTRAL STUDIES OF SOME ARYL SULFIDES AND SULFONES. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. PubChemLite - 1-bromo-2-(cyclopropylsulfanyl)benzene (C9H9BrS) [pubchemlite.lcsb.uni.lu]

- 4. 1174229-14-1|1-Bromo-2-(cyclopropylsulfanyl)benzene|BLD Pharm [bldpharm.com]

- 5. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

1-Bromo-2-(cyclopropylsulfanyl)benzene: Structural Profiling, Mechanistic Insights, and Synthetic Workflows

Executive Summary

In contemporary medicinal chemistry and advanced materials science, the strategic functionalization of aromatic scaffolds is paramount for tuning physicochemical properties and navigating complex synthetic pathways. 1-Bromo-2-(cyclopropylsulfanyl)benzene (CAS: 1174229-14-1) has emerged as a highly versatile, bifunctional building block. By integrating an orthogonal cross-coupling handle (the ortho-bromo substituent) with a metabolically robust, electron-donating moiety (the cyclopropylsulfanyl group), this molecule serves as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), including glucokinase activators and viral protease inhibitors.

This technical guide provides an in-depth analysis of its structural properties, the quantum mechanical interplay of its substituents, and field-proven synthetic protocols for its downstream functionalization.

Structural and Physicochemical Profiling

The utility of 1-bromo-2-(cyclopropylsulfanyl)benzene stems from its unique combination of steric and electronic parameters. The table below summarizes its core quantitative descriptors, which are essential for predicting its behavior in both biological systems and synthetic reactors .

| Property | Value | Pharmacological / Synthetic Relevance |

| IUPAC Name | 1-bromo-2-(cyclopropylsulfanyl)benzene | Standardized nomenclature for patent filing. |

| CAS Number | 1174229-14-1 | Unique identifier for regulatory compliance. |

| Molecular Formula | C₉H₉BrS | Core scaffold composition. |

| Molecular Weight | 229.14 g/mol | Low molecular weight, ideal for fragment-based drug design (FBDD). |

| Topological Polar Surface Area (TPSA) | 25.3 Ų | Excellent membrane permeability profile. |

| Hydrogen Bond Donors / Acceptors | 0 / 1 | Minimizes desolvation penalties during target binding. |

| Rotatable Bonds | 2 | High conformational rigidity compared to linear thioethers. |

The Cyclopropyl-Sulfur-Aromatic Axis

The cyclopropylsulfanyl group is not merely a lipophilic appendage; it is a stereoelectronically unique motif. The C–H bonds within the cyclopropyl ring possess high s-character (approaching sp² hybridization), resulting in a high bond dissociation energy (~106 kcal/mol). This makes the cyclopropyl ring highly resistant to hydrogen atom abstraction by Cytochrome P450 enzymes, conferring superior metabolic stability compared to isopropyl or aliphatic thioethers .

Furthermore, the Walsh orbitals of the cyclopropane ring can effectively overlap with the 3p lone pairs of the sulfur atom, which in turn conjugate with the π-system of the benzene ring. This extended hyperconjugation significantly increases the electron density of the aromatic core, priming it for highly regioselective electrophilic aromatic substitution (EAS).

Logical relationship between structural motifs and their physicochemical properties.

Mechanistic Insights: Reactivity and Regioselectivity

The most powerful application of 1-bromo-2-(cyclopropylsulfanyl)benzene lies in its predictable reactivity profile, specifically in Friedel-Crafts acylation followed by transition-metal-catalyzed cross-coupling .

Deriving the Regioselectivity Matrix

When subjecting this molecule to an electrophile (e.g., an acylium ion), the regiochemical outcome is dictated by a competition between the two substituents:

-

The Cyclopropylsulfanyl Group (-S-cPr): A strong activating group (+R effect) that directs electrophiles to its ortho and para positions (C3 and C5, assuming Br is at C1 and S is at C2).

-

The Bromo Group (-Br): A weakly deactivating group (-I > +R) that directs to its ortho and para positions (C4 and C6).

Because the strong activating power of the thioether dominates the electronic landscape, the electrophile is directed to C3 or C5. However, C3 is highly sterically hindered by the adjacent bulky cyclopropyl group and the ortho-bromo atom. Consequently, the reaction proceeds with near-perfect regioselectivity at the C5 position (para to the sulfur atom).

Upon functionalization at C5 with an oxoacetate group, IUPAC nomenclature rules reassign the principal functional group to C1. The original C5 becomes the new C1, placing the cyclopropylsulfanyl group at C4 and the bromo group at C3, yielding ethylacetate .

Experimental Workflows: Self-Validating Protocols

To leverage this building block effectively, researchers must employ protocols that protect the integrity of the cyclopropyl ring while driving the reaction to completion. The following methodology details the regioselective Friedel-Crafts acylation of 1-bromo-2-(cyclopropylsulfanyl)benzene, a foundational step in synthesizing complex heterocyclic APIs .

Protocol: Synthesis of Ethyl 3-bromo-4-(cyclopropylsulfanyl)phenylacetate

Objective: Regioselective para-acylation utilizing a Lewis acid catalyst. Materials: 1-bromo-2-(cyclopropylsulfanyl)benzene (1.0 eq), ethyl chloroglyoxylate (1.2 eq), Aluminum chloride (AlCl₃, 1.5 eq), Anhydrous Dichloromethane (DCM).

Step-by-Step Methodology:

-

Preparation of the Lewis Acid Complex: In an oven-dried, nitrogen-flushed round-bottom flask, suspend anhydrous AlCl₃ in dry DCM. Cool the suspension strictly to 0–5 °C using an ice-water bath.

-

Causality: Strict temperature control is critical. Elevated temperatures in the presence of strong Lewis acids can trigger the undesired ring-opening of the strained cyclopropyl moiety.

-

-

Electrophile Activation: Add ethyl chloroglyoxylate dropwise to the AlCl₃ suspension. Stir for 15 minutes.

-

Causality: This pre-activation step ensures the complete formation of the highly reactive acylium ion intermediate before the introduction of the aromatic substrate, preventing side reactions.

-

-

Substrate Addition: Dissolve 1-bromo-2-(cyclopropylsulfanyl)benzene in a minimal volume of dry DCM. Add this solution dropwise to the activated electrophile mixture, maintaining the internal temperature below 5 °C.

-

Reaction Progression: Allow the reaction to stir at 0–5 °C for 2 hours, then slowly warm to room temperature. Monitor the reaction via LC-MS. The disappearance of the m/z 228/230 signal (starting material) and the appearance of the m/z 328/330 signal validates product formation.

-

Quenching and Workup (Self-Validation Step): Carefully pour the reaction mixture over crushed ice containing 1M HCl.

-

Causality: The acidic aqueous quench is mandatory. It destroys the aluminum complex and prevents the formation of insoluble aluminum hydroxide [Al(OH)₃] emulsions, which would otherwise trap the product and severely reduce isolated yields.

-

-

Extraction and Purification: Extract the aqueous layer with DCM. Wash the combined organic layers sequentially with saturated NaHCO₃ and brine. Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (silica gel, Hexanes/Ethyl Acetate gradient).

Regioselective Friedel-Crafts acylation and cross-coupling workflow for API synthesis.

Conclusion

1-Bromo-2-(cyclopropylsulfanyl)benzene is a masterclass in rational chemical design. By understanding the electronic dominance of the cyclopropyl-sulfur axis and the steric shielding provided by the ortho-bromo group, researchers can execute highly predictable, regioselective functionalizations. Whether utilized as a metabolic shield in drug discovery or as a rigid scaffold in materials science, its integration into synthetic pipelines drastically accelerates the development of advanced molecular architectures.

References

- Astellas Pharma Inc.Patent EP2236498A1 - Fused heterocyclic compounds.

-

Organic Process Research & Development (ACS). Practical and Scalable Synthesis of a Glucokinase Activator via One-Pot Difluorination and Julia Olefination. Available at:[Link]

-

National Institutes of Health (NIH). Preparation of Sulfilimines by Sulfur-Alkylation of N-Acyl Sulfenamides with Alkyl Halides. Available at:[Link]

An In-depth Technical Guide to 1-Bromo-2-(cyclopropylsulfanyl)benzene: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2-(cyclopropylsulfanyl)benzene is a substituted aromatic compound featuring a bromine atom and a cyclopropyl thioether moiety in an ortho arrangement. This unique combination of functional groups makes it a potentially valuable building block in organic synthesis, particularly for the development of novel pharmaceuticals and functional materials. The presence of the bromine atom provides a reactive handle for a variety of cross-coupling reactions, allowing for the introduction of diverse molecular fragments. The cyclopropyl group, a strained three-membered ring, can impart unique conformational constraints and metabolic stability to molecules, a desirable feature in drug design. Furthermore, the thioether linkage offers opportunities for oxidation to the corresponding sulfoxide and sulfone, expanding the chemical space accessible from this precursor.

This technical guide provides a comprehensive overview of 1-Bromo-2-(cyclopropylsulfanyl)benzene, covering its commercial availability, a proposed synthetic route based on established methodologies, its physicochemical properties, and a discussion of its potential applications in research and development.

Commercial Availability

1-Bromo-2-(cyclopropylsulfanyl)benzene is commercially available from specialized chemical suppliers. This accessibility facilitates its use in various research and development endeavors without the immediate need for de novo synthesis.

| Supplier | Catalog Number | CAS Number | Additional Information |

| BLD Pharm | BD01318531 | 1174229-14-1 | Further details on purity and available quantities can be obtained from the supplier.[1] |

Proposed Synthesis of 1-Bromo-2-(cyclopropylsulfanyl)benzene

Proposed Synthetic Scheme

Caption: Proposed two-step synthesis of 1-Bromo-2-(cyclopropylsulfanyl)benzene.

Detailed Experimental Protocol (Proposed)

Step 1: Generation of 2-Bromothiophenolate

-

To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, add 2-bromothiophenol (1.0 equivalent).

-

Dissolve the 2-bromothiophenol in a suitable anhydrous solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a base (1.1 equivalents), such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to the stirred solution. If using NaH, caution should be exercised due to the evolution of hydrogen gas.

-

Allow the reaction mixture to stir at 0 °C for 30-60 minutes to ensure complete formation of the thiolate.

Step 2: S-Alkylation with Cyclopropyl Bromide

-

To the freshly prepared solution of 2-bromothiophenolate, add cyclopropyl bromide (1.2 equivalents) dropwise via the dropping funnel.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the addition of water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford the desired 1-Bromo-2-(cyclopropylsulfanyl)benzene.

Potential Applications in Research and Drug Development

The unique structural features of 1-Bromo-2-(cyclopropylsulfanyl)benzene make it an attractive starting material for the synthesis of a variety of complex molecules with potential applications in medicinal chemistry and materials science.

Scaffold for Novel Therapeutics

The core structure of 1-Bromo-2-(cyclopropylsulfanyl)benzene can serve as a scaffold for the development of new therapeutic agents. The bromo-functionalization allows for the introduction of various substituents through well-established cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. This enables the rapid generation of a library of diverse compounds for biological screening. The cyclopropyl moiety is a known pharmacophore that can enhance binding affinity to biological targets and improve metabolic stability.

Caption: Potential synthetic pathways and applications of 1-Bromo-2-(cyclopropylsulfanyl)benzene.

Intermediate for Functional Materials

The aromatic and sulfur-containing nature of this compound suggests its potential use as a precursor for the synthesis of functional organic materials. Derivatives of 1-Bromo-2-(cyclopropylsulfanyl)benzene could be explored for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), where tailored electronic properties are crucial.

Physical and Spectroscopic Properties

Detailed experimental data for the physical and spectroscopic properties of 1-Bromo-2-(cyclopropylsulfanyl)benzene are not widely published. The following table provides predicted data from computational models.[2]

| Property | Predicted Value | Data Source |

| Molecular Formula | C₉H₉BrS | PubChem[2] |

| Molecular Weight | 229.14 g/mol | PubChem[2] |

| XLogP3 | 3.7 | PubChem[2] |

| Monoisotopic Mass | 227.96083 Da | PubChem[2] |

| Predicted Collision Cross Section ([M+H]⁺) | 129.1 Ų | PubChem[2] |

Conclusion

1-Bromo-2-(cyclopropylsulfanyl)benzene is a commercially available and synthetically accessible building block with significant potential for applications in drug discovery and materials science. Its unique combination of a reactive bromine atom, a conformationally rigid cyclopropyl group, and a modifiable thioether linkage provides a versatile platform for the design and synthesis of novel and complex molecular architectures. While further research is needed to fully explore its synthetic utility and the biological activities of its derivatives, this technical guide provides a solid foundation for researchers interested in leveraging the properties of this intriguing molecule.

References

- Supporting Information. (n.d.).

-

1-bromo-2-(cyclopropylsulfanyl)benzene. PubChem. (n.d.). Retrieved March 10, 2026, from [Link]

Sources

An In-depth Technical Guide to 1-Bromo-2-(cyclopropylsulfanyl)benzene for Advanced Research

This guide provides a comprehensive technical overview of 1-Bromo-2-(cyclopropylsulfanyl)benzene, a molecule of significant interest to researchers, scientists, and professionals in the field of drug development and materials science. By virtue of its unique structural components—a brominated aromatic ring, a thioether linkage, and a cyclopropyl group—this compound serves as a versatile scaffold for the synthesis of novel chemical entities with diverse potential applications. This document delves into its chemical identity, plausible synthetic routes with detailed experimental protocols, spectroscopic characterization, and its prospective role in medicinal chemistry, grounded in established scientific principles.

Molecular Identity and Physicochemical Properties

1-Bromo-2-(cyclopropylsulfanyl)benzene is a substituted aromatic compound. The presence of a bromine atom provides a reactive handle for various cross-coupling reactions, while the cyclopropyl thioether moiety can influence the molecule's conformational rigidity, metabolic stability, and binding interactions with biological targets.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source |

| IUPAC Name | 1-Bromo-2-(cyclopropylsulfanyl)benzene | PubChem |

| CAS Number | 1174229-14-1 | BLD Pharm[1] |

| Molecular Formula | C₉H₉BrS | PubChemLite[2] |

| Molecular Weight | 229.14 g/mol | BLD Pharm[1] |

| Canonical SMILES | C1CC1SC2=CC=CC=C2Br | PubChemLite[2] |

| InChI Key | RVVIRBMUXAQBRD-UHFFFAOYSA-N | PubChemLite[2] |

| Predicted XlogP | 3.7 | PubChemLite[2] |

| Appearance | Expected to be a liquid or low-melting solid | General Knowledge |

Strategic Synthesis of 1-Bromo-2-(cyclopropylsulfanyl)benzene

Caption: Proposed two-step synthesis of 1-Bromo-2-(cyclopropylsulfanyl)benzene.

Experimental Protocol: Step 1 - Synthesis of 2-Bromothiophenol

This procedure is based on standard organometallic techniques for the ortho-functionalization of aryl halides.

Materials:

-

1,2-Dibromobenzene

-

n-Butyllithium (n-BuLi) in hexanes

-

Elemental Sulfur (S₈)

-

Anhydrous tetrahydrofuran (THF)

-

Hydrochloric acid (HCl), aqueous solution

-

Diethyl ether

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add 1,2-dibromobenzene (1.0 eq) and anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.0 eq) dropwise while maintaining the temperature at -78 °C. Stir for 1 hour at this temperature.

-

In a separate flask, dissolve elemental sulfur (1.1 eq) in anhydrous THF.

-

Cannulate the sulfur solution into the reaction mixture at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Cool the reaction mixture to 0 °C and quench by the slow addition of aqueous HCl until the solution is acidic.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to yield 2-bromothiophenol.

Experimental Protocol: Step 2 - Copper-Promoted S-Cyclopropylation

This protocol is adapted from a published procedure for the S-cyclopropylation of thiophenols.[3]

Materials:

-

2-Bromothiophenol

-

Cyclopropylboronic acid

-

Copper(II) acetate (Cu(OAc)₂)

-

2,2'-Bipyridine

-

Cesium carbonate (Cs₂CO₃)

-

1,2-Dichloroethane (DCE)

-

Aqueous ammonium hydroxide (NH₄OH, 25%)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a sealable reaction tube equipped with a magnetic stir bar, combine 2-bromothiophenol (1.0 eq), cyclopropylboronic acid (1.5 eq), Cu(OAc)₂ (1.0 eq), 2,2'-bipyridine (1.0 eq), and Cs₂CO₃ (1.0 eq).

-

Add 1,2-dichloroethane to achieve a 0.1 M concentration of the thiophenol.

-

Seal the tube and heat the reaction mixture to 70 °C for 16 hours.

-

Cool the reaction mixture to room temperature and add aqueous NH₄OH (25%).

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford 1-Bromo-2-(cyclopropylsulfanyl)benzene.

Spectroscopic Characterization

The structural elucidation of 1-Bromo-2-(cyclopropylsulfanyl)benzene relies on a combination of spectroscopic techniques. While experimental data for this specific molecule is not publicly available, a predicted spectroscopic profile can be constructed based on the analysis of its constituent functional groups.

Table 2: Predicted Spectroscopic Data for 1-Bromo-2-(cyclopropylsulfanyl)benzene

| Technique | Predicted Peaks/Signals | Rationale |

| ¹H NMR | Aromatic protons (4H): Multiplets in the range of δ 7.0-7.6 ppm. Cyclopropyl proton (1H, methine): Multiplet around δ 2.0-2.5 ppm. Cyclopropyl protons (4H, methylene): Multiplets in the range of δ 0.5-1.2 ppm. | The aromatic protons will exhibit complex splitting patterns due to ortho, meta, and para couplings. The cyclopropyl protons will show characteristic upfield shifts. |

| ¹³C NMR | Aromatic carbons (6C): Peaks between δ 115-140 ppm. The carbon attached to bromine will be downfield, while the carbon attached to sulfur will also be deshielded. Cyclopropyl carbons (3C): Peaks in the upfield region, typically between δ 5-20 ppm. | The chemical shifts of the aromatic carbons will be influenced by the electron-withdrawing bromine and the sulfur substituent. The strained cyclopropyl ring carbons will appear at high field. |

| IR | Aromatic C-H stretch: ~3050-3100 cm⁻¹. C-C stretch (in-ring): ~1450-1600 cm⁻¹. C-Br stretch: ~500-650 cm⁻¹. Cyclopropyl C-H stretch: ~3000-3100 cm⁻¹. | These are characteristic vibrational frequencies for the respective functional groups.[4][5][6] |

| Mass Spec (EI) | Molecular ion (M⁺) peak with a characteristic M+2 isotope pattern for bromine (¹:¹ ratio). Fragmentation may involve loss of the cyclopropyl group, the bromine atom, or cleavage of the C-S bond. | The isotopic pattern of bromine is a key diagnostic feature.[7][8] |

Applications in Drug Discovery and Medicinal Chemistry

While direct biological data for 1-Bromo-2-(cyclopropylsulfanyl)benzene is not extensively documented, its structural motifs are of significant interest in medicinal chemistry. The strategic incorporation of cyclopropyl groups and aryl sulfides into drug candidates can lead to improvements in potency, selectivity, and pharmacokinetic properties.[2][9][10][11][12][13]

The Role of the Cyclopropyl Moiety

The cyclopropyl group is a "bioisostere" for other functionalities and can impart several favorable characteristics to a drug molecule:

-

Metabolic Stability: The C-H bonds of a cyclopropane ring are stronger than those in linear alkyl chains, making them less susceptible to metabolic oxidation by cytochrome P450 enzymes.[14][15]

-

Conformational Rigidity: The rigid nature of the cyclopropyl ring can lock a molecule into a bioactive conformation, leading to enhanced binding affinity for its target.[9][10]

-

Improved Physicochemical Properties: The introduction of a cyclopropyl group can modulate a molecule's lipophilicity and aqueous solubility, which are critical for its absorption, distribution, metabolism, and excretion (ADME) profile.

The Significance of the Aryl Sulfide Linkage

Aryl sulfides are prevalent in a wide range of biologically active compounds. The sulfur atom can participate in various non-covalent interactions with biological targets, including hydrogen bonding and van der Waals forces. Furthermore, the thioether can be oxidized in vivo to the corresponding sulfoxide and sulfone, which can have different biological activities and pharmacokinetic profiles.

Synthetic Utility in Library Generation

The bromine atom on the aromatic ring of 1-Bromo-2-(cyclopropylsulfanyl)benzene serves as a key functional group for further chemical modifications. It can readily participate in a variety of transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This allows for the rapid generation of a diverse library of analogues for structure-activity relationship (SAR) studies.

Caption: Synthetic utility of 1-Bromo-2-(cyclopropylsulfanyl)benzene in cross-coupling reactions.

Safety and Handling

Based on safety data sheets for structurally related compounds, 1-Bromo-2-(cyclopropylsulfanyl)benzene should be handled with care in a well-ventilated laboratory or fume hood.[9][10][11][14][16]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Hazards: May be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and eye irritation.

-

First Aid: In case of contact, rinse the affected area with plenty of water. If inhaled, move to fresh air. If swallowed, rinse mouth with water and seek medical attention.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

1-Bromo-2-(cyclopropylsulfanyl)benzene is a promising building block for the synthesis of novel compounds with potential applications in drug discovery and materials science. Its synthesis, while not explicitly detailed in the literature, can be achieved through a logical and feasible synthetic route. The unique combination of a reactive bromine atom, a metabolically robust cyclopropyl group, and a versatile thioether linkage makes this compound an attractive scaffold for further chemical exploration. This guide provides a solid foundation for researchers to understand, synthesize, and utilize this valuable chemical entity in their scientific endeavors.

References

-

Li, D. (2025). The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade. European Journal of Medicinal Chemistry, 297, 117951. [Link]

-

Studley, J. (2020). The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. [Link]

-

PubChemLite. 1-bromo-2-(cyclopropylsulfanyl)benzene (C9H9BrS). [Link]

-

Oreate AI Blog. (2026). Decoding the Benzene Ring: Insights From IR Spectroscopy. [Link]

-

Supporting Information. (2014). Royal Society of Chemistry. [Link]

-

Patsnap Eureka. (2026). How to Analyze Benzene Ring Vibrational Modes with IR. [Link]

-

University of California, Los Angeles. Mass Spectrometry: Fragmentation. [Link]

-

Spectroscopy. (2016). Group Wavenumbers and an Introduction to the Spectroscopy of Benzene Rings. [Link]

-

Beilstein Journals. (2019). Synthesis of aryl cyclopropyl sulfides through copper-promoted S-cyclopropylation of thiophenols using cyclopropylboronic acid. [Link]

-

Chemistry LibreTexts. (2015). 15.4: Spectral Characteristics of the Benzene Ring. [Link]

-

Ahmed, H. E. A., et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry. [Link]

-

Chemistry LibreTexts. (2020). 20.3: Predicting a 1H-NMR Spectrum From The Structure. [Link]

-

ACD/Labs. NMR Prediction. [Link]

-

Sajed, T., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites. [Link]

-

CASPRE. 13C NMR Predictor. [Link]

-

NMRium. Predict. [Link]

-

PrepChem.com. Synthesis of 1-bromo-2-(2-bromoethyl)benzene. [Link]

-

NMRDB. Predict 13C carbon NMR spectra. [Link]

-

Martins, F., et al. (2010). Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry. Current Chemistry Letters. [Link]

-

Cheminfo. Simulate and predict NMR spectra. [Link]

-

Prasain, J. (2009). Ion fragmentation of small molecules in mass spectrometry. [Link]

-

Wunderlich, S. H., & Knochel, P. (2021). Directed regioselective ortho,ortho′-magnesiations of aromatics and heterocycles using sBu2Mg in toluene. Nature Communications. [Link]

-

Dooley, J. E., & Kendall, R. F. (1972). Mass Spectra and Analytical Correlations for a Series of Alkyl Aryl Sulfides. CDC Stacks. [Link]

-

Chemical Communications. (2023). ortho-Functionalization of azobenzenes via hypervalent iodine reagents. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. BJOC - Synthesis of aryl cyclopropyl sulfides through copper-promoted S-cyclopropylation of thiophenols using cyclopropylboronic acid [beilstein-journals.org]

- 4. proprep.com [proprep.com]

- 5. Decoding the Benzene Ring: Insights From IR Spectroscopy - Oreate AI Blog [oreateai.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. scientificupdate.com [scientificupdate.com]

- 12. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. docentes.fct.unl.pt [docentes.fct.unl.pt]

- 14. researchgate.net [researchgate.net]

- 15. The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. discovery.researcher.life [discovery.researcher.life]

Analytical Characterization and Synthetic Utility of 1-Bromo-2-(cyclopropylsulfanyl)benzene: A Technical Guide

Executive Summary

In modern drug discovery and high-throughput synthetic pipelines, the rigorous validation of building blocks is a non-negotiable prerequisite. 1-Bromo-2-(cyclopropylsulfanyl)benzene () is a highly versatile, bifunctional ortho-substituted aryl halide[1]. The presence of both a heavy halogen (bromine) and a thioether linkage imparts unique physicochemical properties to this molecule. For researchers and application scientists, the exact determination of its molecular weight and its distinct isotopic signature serves as a critical quality control checkpoint before deploying it in complex palladium-catalyzed cross-coupling reactions.

This whitepaper details the physicochemical profiling, the causality behind its mass spectrometric validation, and the downstream synthetic utility of this specific building block.

Physicochemical Properties & Molecular Weight Determination

The molecular weight of 1-Bromo-2-(cyclopropylsulfanyl)benzene is dictated by its atomic constituents: Carbon, Hydrogen, Bromine, and Sulfur. Because bromine exists in nature as two stable isotopes—roughly 50.5% 79 Br and 49.5% 81 Br[2]—the "average" molecular weight used for bulk stoichiometry differs significantly from the exact monoisotopic masses observed during analytical characterization.

The table below summarizes the critical quantitative data required for both synthetic planning and analytical validation.

Table 1: Quantitative Physicochemical Data of 1-Bromo-2-(cyclopropylsulfanyl)benzene

| Property | Value | Causality / Scientific Significance |

| Chemical Formula | C 9 H 9 BrS | Defines the fundamental atomic composition and degree of unsaturation. |

| Average Molecular Weight | 229.14 g/mol | Utilized for bulk stoichiometric calculations in synthetic workflows. |

| Monoisotopic Mass ( 79 Br) | 227.96 Da | The exact mass of the lightest, most abundant isotopologue; critical for HRMS calibration. |

| Monoisotopic Mass ( 81 Br) | 229.96 Da | Forms the M+2 peak; confirms the presence of the heavy bromine isotope. |

| Isotopic Ratio (M : M+2) | ~ 1:1 | Diagnostic MS signature differentiating it from chlorinated compounds (which exhibit a 3:1 ratio)[3]. |

High-Resolution Mass Spectrometry (HRMS) Protocol

To validate the molecular weight and structural integrity of 1-Bromo-2-(cyclopropylsulfanyl)benzene, Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) is the optimal analytical technique.

Causality of Technique Selection: Unlike Electrospray Ionization (ESI), which requires polar functional groups (like amines or carboxylic acids) to efficiently form [M+H] + or [M-H] − ions, this compound is relatively non-polar and lacks easily ionizable protons. Electron Ionization (EI) forcefully ejects an electron to form a radical cation (M ∙+ ). This ensures robust detection of the intact molecular weight while generating structurally informative fragments. Furthermore, the 1:1 isotopic doublet acts as a self-validating system —if the M and M+2 peaks are not of equal intensity, the protocol immediately flags the sample for contamination or degradation.

Step-by-Step GC-EI-MS Methodology:

-

Sample Preparation: Dissolve 1.0 mg of 1-Bromo-2-(cyclopropylsulfanyl)benzene in 1.0 mL of LC-MS grade hexane.

-

Causality: Non-polar solvents ensure complete dissolution of the thioether and are highly compatible with GC injection, preventing inlet contamination and thermal degradation.

-

-

Chromatographic Separation: Inject 1.0 µL of the sample into a GC system equipped with a non-polar capillary column (e.g., 5% phenyl / 95% dimethylpolysiloxane). Set the inlet temperature to 250°C and use a gradient from 100°C to 280°C at 15°C/min.

-

Causality: The non-polar stationary phase separates the target from any synthetic impurities (such as unreacted thiophenol or debrominated byproducts) based on boiling point and volatility.

-

-

Electron Ionization (EI): Transfer the eluent into the MS source maintained at 230°C. Apply a standard 70 eV electron beam.

-

Causality: 70 eV is the universal standard for EI; it provides sufficient energy to reliably ionize the molecule while generating reproducible fragmentation patterns (e.g., loss of the cyclopropyl ring) that can be matched against spectral libraries.

-

-

Data Acquisition (Full Scan): Scan the mass range from m/z 50 to 300.

-

Causality: This specific range captures both the low-mass diagnostic fragments (e.g., the cyclopropyl cation) and the intact molecular ion doublet at m/z 228/230[4].

-

-

Isotopic Pattern Validation: Extract the ion chromatogram and integrate the peaks at m/z 228 and 230. A validated sample must exhibit a 1:1 intensity ratio[5], confirming the presence of the single bromine atom and definitively verifying the molecular weight.

Synthetic Utility in Drug Development

Once the molecular weight and purity are analytically validated, 1-Bromo-2-(cyclopropylsulfanyl)benzene serves as a potent electrophile in drug development. The ortho-thioether group acts as a unique steric shield and lipophilic modifier.

In synthesis, the bromo group is leveraged for palladium-catalyzed cross-coupling reactions . The oxidative addition of Pd(0) into the C-Br bond allows researchers to append complex pharmacophores via Buchwald-Hartwig aminations or Suzuki-Miyaura couplings. The resulting cyclopropylsulfanyl-bearing derivatives are frequently explored in the development of allosteric modulators for GPCRs and kinase inhibitors, where the cyclopropyl group perfectly fills small hydrophobic pockets in the target protein's active site.

Workflow Visualization

The following diagram illustrates the logical progression from the analytical validation of the compound's molecular weight to its downstream synthetic deployment.

Analytical validation and synthetic workflow of 1-Bromo-2-(cyclopropylsulfanyl)benzene.

References

-

Title: 1-bromo-2-(cyclopropylsulfanyl)benzene, 95% Source: Chembeez URL: [Link]

-

Title: Isotopes in Mass Spectrometry Source: Chemistry Steps URL: [Link]

-

Title: 6.7: Other Important Isotopes- Br and Cl Source: Chemistry LibreTexts URL: [Link]

-

Title: Mass Spectra - The M+2 Peak Source: Chemguide URL: [Link]

Sources

- 1. 4-bromo-1-ethyl-5-(trifluoromethyl)-1H-pyrazole, 95% | Chem Pure | Bangalore | ePharmaLeads [chembeez.com]